molecular formula C14H17BF3NO3 B1400786 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 1350426-21-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B1400786
CAS RN: 1350426-21-9
M. Wt: 315.1 g/mol
InChI Key: ZKDADHLPCZLDMA-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide, more commonly known as TMB-2, is a novel small molecule that has recently been studied for its potential applications in scientific research. TMB-2 is part of a larger class of compounds known as boron-containing dioxaborolanes, which are characterized by their unique ability to form covalent bonds with a variety of molecules, including proteins. This property has made TMB-2 an attractive target for use in the study of biological processes. In

Scientific Research Applications

Synthesis and Structural Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide and its derivatives are extensively used in the synthesis of complex organic molecules. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures of these compounds were confirmed by various spectroscopic methods and X-ray diffraction, providing valuable insights into their conformational and electronic properties Huang et al., 2021.

Crystallography and DFT Studies

In-depth crystallographic and computational studies offer a deeper understanding of the physicochemical properties of these compounds. Wu et al. (2021) synthesized compounds involving the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) motif and conducted vibrational studies and DFT calculations to analyze their structures and properties Wu et al., 2021.

Catalysis and Chemical Reactions

Compounds containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group play a critical role in catalysis, particularly in cross-coupling reactions. Takagi and Yamakawa (2013) explored the use of these compounds in Pd-catalyzed borylation of aryl bromides, demonstrating their effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are valuable intermediates in organic synthesis Takagi & Yamakawa, 2013.

Fluorescence and Sensing Applications

The unique electronic structure of these compounds also lends them to applications in fluorescence and sensing. For instance, Fu et al. (2016) developed a fluorescence probe based on the boronate ester functionality for the detection of hydrogen peroxide vapor, showcasing the potential of these compounds in environmental monitoring and explosive detection Fu et al., 2016.

Material Science and Polymer Chemistry

Furthermore, these compounds find applications in material science, particularly in the synthesis of novel polymers and nanomaterials with specific optical and electronic properties. Fischer et al. (2013) utilized heterodifunctional polyfluorene building blocks containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group to create nanoparticles with enhanced brightness and tunable emission properties, demonstrating the versatility of these compounds in advanced material design Fischer, Baier, & Mecking, 2013.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDADHLPCZLDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide

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